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Executive Summary
(R)-TISCH, or (R)-(+)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-

benzazepine, is a potent and selective high-affinity ligand for the dopamine D1 receptor. This

technical guide summarizes the available in vitro binding data for (R)-TISCH, with a primary

focus on its well-characterized interaction with the D1 receptor. While the initial query

concerned its affinity for the dopamine transporter (DAT), a comprehensive review of the

scientific literature indicates a lack of significant, quantifiable binding of (R)-TISCH to DAT.

Therefore, this document will detail its high affinity for the D1 receptor, provide an established

experimental protocol for determining such binding, and illustrate the canonical signaling

pathway associated with D1 receptor activation.

In Vitro Binding Affinity of (R)-TISCH
The primary pharmacological characteristic of (R)-TISCH is its high-affinity binding to the

dopamine D1 receptor. Quantitative analysis from radioligand binding assays has established

its potency. In contrast, there is a notable absence of published data quantifying the binding

affinity of (R)-TISCH for the dopamine transporter (DAT), suggesting that its affinity for this

transporter is not a significant aspect of its pharmacological profile.

Table 1: Quantitative In Vitro Binding Affinity Data for (R)-TISCH
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Target Ligand Preparation Kd (nM) Reference

Dopamine D1

Receptor
R(+)-[¹²⁵I]TISCH

Rat Striatum

Homogenate
0.21 ± 0.03 [1]

Dopamine

Transporter

(DAT)

(R)-TISCH Not Reported
No Data

Available
-

Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value

indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay
for Dopamine D1 Receptor
The following protocol is a representative methodology for determining the in vitro binding

affinity of compounds like (R)-TISCH to the dopamine D1 receptor using rat striatal tissue, a

region with a high concentration of these receptors.[1][2]

2.1. Materials and Reagents

Fresh or frozen rat striatal tissue

Radioligand: [³H]SCH23390 (a selective D1 antagonist)

Test compound: (R)-TISCH

Non-specific binding agent: 10 µM SKF 38393 or unlabeled SCH23390

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂,

pH 7.4

Wash Buffer: Ice-cold Incubation Buffer

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail
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Scintillation counter

2.2. Tissue Preparation

Homogenize rat striatal tissue in ice-cold incubation buffer.

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove

large cellular debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to

pellet the membranes.

Wash the membrane pellet by resuspending it in fresh, ice-cold incubation buffer and

repeating the high-speed centrifugation step.

Resuspend the final pellet in a known volume of incubation buffer to achieve a specific

protein concentration (e.g., 100-200 µg protein per assay tube), as determined by a protein

assay (e.g., Bradford or BCA).

2.3. Binding Assay Procedure

Set up assay tubes for total binding, non-specific binding, and competitive binding with

various concentrations of (R)-TISCH.

Total Binding: Add buffer, the membrane preparation, and a saturating concentration of

[³H]SCH23390 (e.g., 2-3 nM).[2]

Non-specific Binding: Add buffer, the membrane preparation, [³H]SCH23390, and a high

concentration of a non-labeled D1 ligand (e.g., 10 µM SKF 38393) to saturate the receptors.

[2]

Competitive Binding: Add buffer, the membrane preparation, [³H]SCH23390, and varying

concentrations of (R)-TISCH.

Incubate all tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium

(e.g., 60 minutes).[2]
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Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by

several washes with ice-cold wash buffer to separate bound from free radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

2.4. Data Analysis

Calculate specific binding by subtracting the non-specific binding from the total binding.

For competitive binding experiments, plot the percentage of specific binding against the

logarithm of the (R)-TISCH concentration.

Determine the IC₅₀ (the concentration of (R)-TISCH that inhibits 50% of the specific binding

of the radioligand).

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to

the Gαs/olf family of G proteins.[3][4] Activation of the D1 receptor by an agonist like dopamine

initiates a signaling cascade that leads to the production of the second messenger cyclic AMP

(cAMP) and the subsequent activation of Protein Kinase A (PKA).[3][5][6] PKA can then

phosphorylate various downstream targets, leading to changes in neuronal excitability and

gene expression.[3][4]
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Conclusion
(R)-TISCH is a valuable research tool characterized by its high affinity and selectivity for the

dopamine D1 receptor. The lack of significant binding affinity for the dopamine transporter

underscores its specificity. The provided experimental protocol offers a standard method for

assessing the D1 receptor binding of (R)-TISCH and analogous compounds. Understanding its

interaction with the D1 receptor and the subsequent signaling pathway is crucial for its

application in neuroscience research and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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